

The Discovery and Synthesis of 5-Iododecane: A Technical Guide

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Compound of Interest

Compound Name: 5-Iododecane

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **5-iododecane**, a saturated alkyl iodide. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be reliably achieved through established methodologies in organic chemistry. This document details a common and efficient protocol for the preparation of **5-iododecane** from its corresponding alcohol precursor, 5-decanol. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Introduction

5-Iododecane is a halogenated alkane with the chemical formula $C_{10}H_{21}I$. Its structure consists of a ten-carbon chain with an iodine atom substituted at the fifth position. Alkyl iodides are valuable synthetic intermediates in organic chemistry, participating in a variety of coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The reactivity of the carbon-iodine bond makes them versatile building blocks in the synthesis of more complex molecules. This guide focuses on a representative and widely applicable method for the synthesis of **5-iododecane**.

Physicochemical Data

A summary of the key physicochemical properties of the reactant, 5-decanol, and the product, **5-iododecane**, is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Decanol

| Property | Value |
|-------------------|-------------------------------------------------------------------------------------|
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol [1] |
| CAS Number | 5205-34-5[1][2][3][4] |
| Boiling Point | 213.38 °C (estimated)[2] |
| Melting Point | -1 °C[3] |
| Density | Not readily available |
| Appearance | Colorless to pale yellow liquid[3][4] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether.[4] |

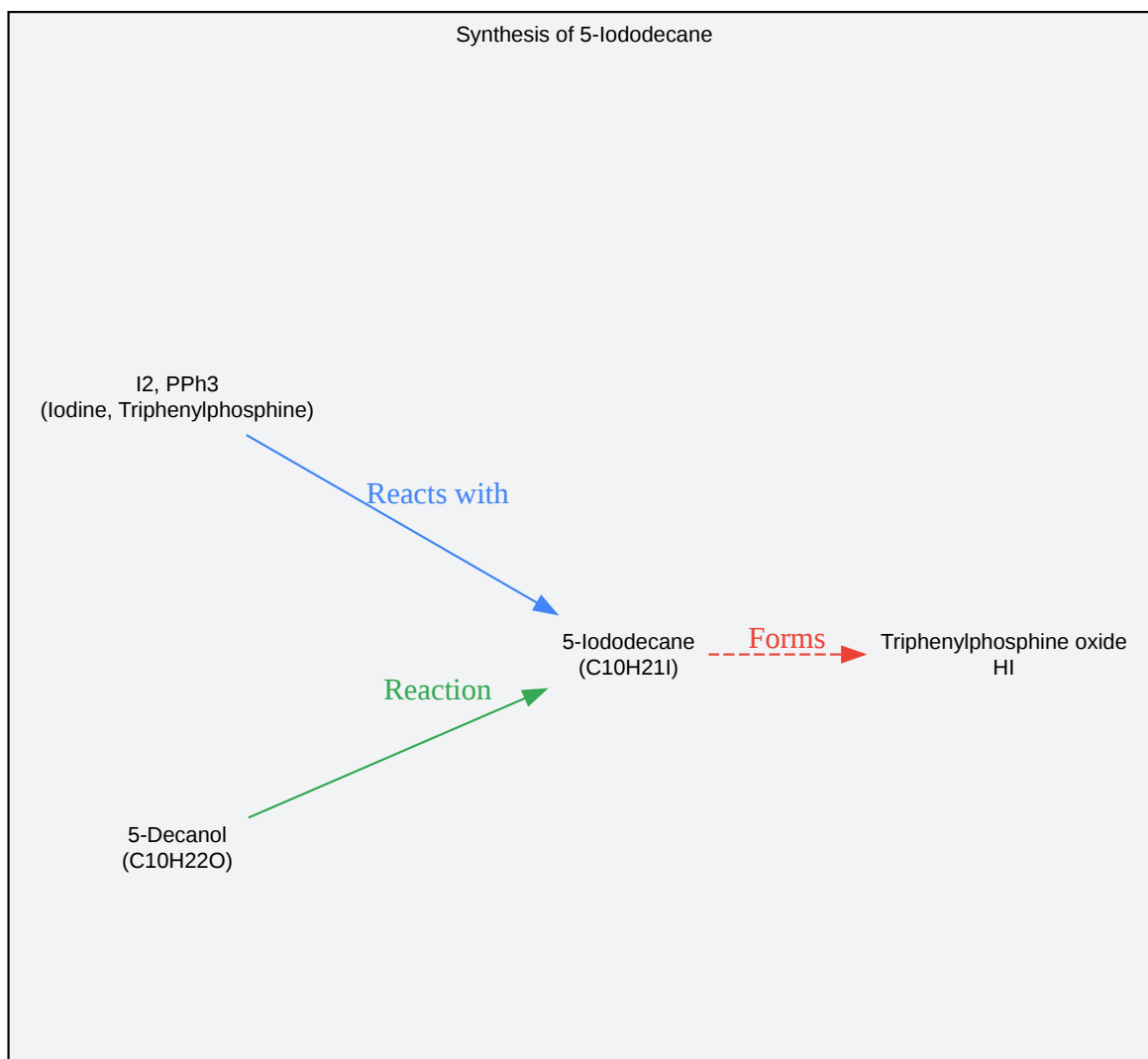
Table 2: Physicochemical Properties of **5-Iododecane**

| Property | Value |
|-------------------|-----------------------|
| Molecular Formula | C10H21I |
| Molecular Weight | 268.18 g/mol [5] |
| CAS Number | 62065-04-7[5] |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Appearance | Not readily available |
| Solubility | Not readily available |

Synthesis of 5-Iododecane from 5-Decanol

The synthesis of **5-iododecane** is effectively carried out by the iodination of 5-decanol. A common and mild method for this transformation involves the use of iodine and triphenylphosphine. This reaction proceeds via a phosphonium iodide intermediate, which is then displaced by the iodide ion in an SN2 reaction.

Reaction Scheme



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Caption: Synthesis of **5-Iododecane** from 5-Decanol.

Experimental Protocol

This protocol is a representative procedure for the iodination of a secondary alcohol.

Materials:

- 5-Decanol
- Triphenylphosphine (PPh₃)
- Iodine (I₂)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

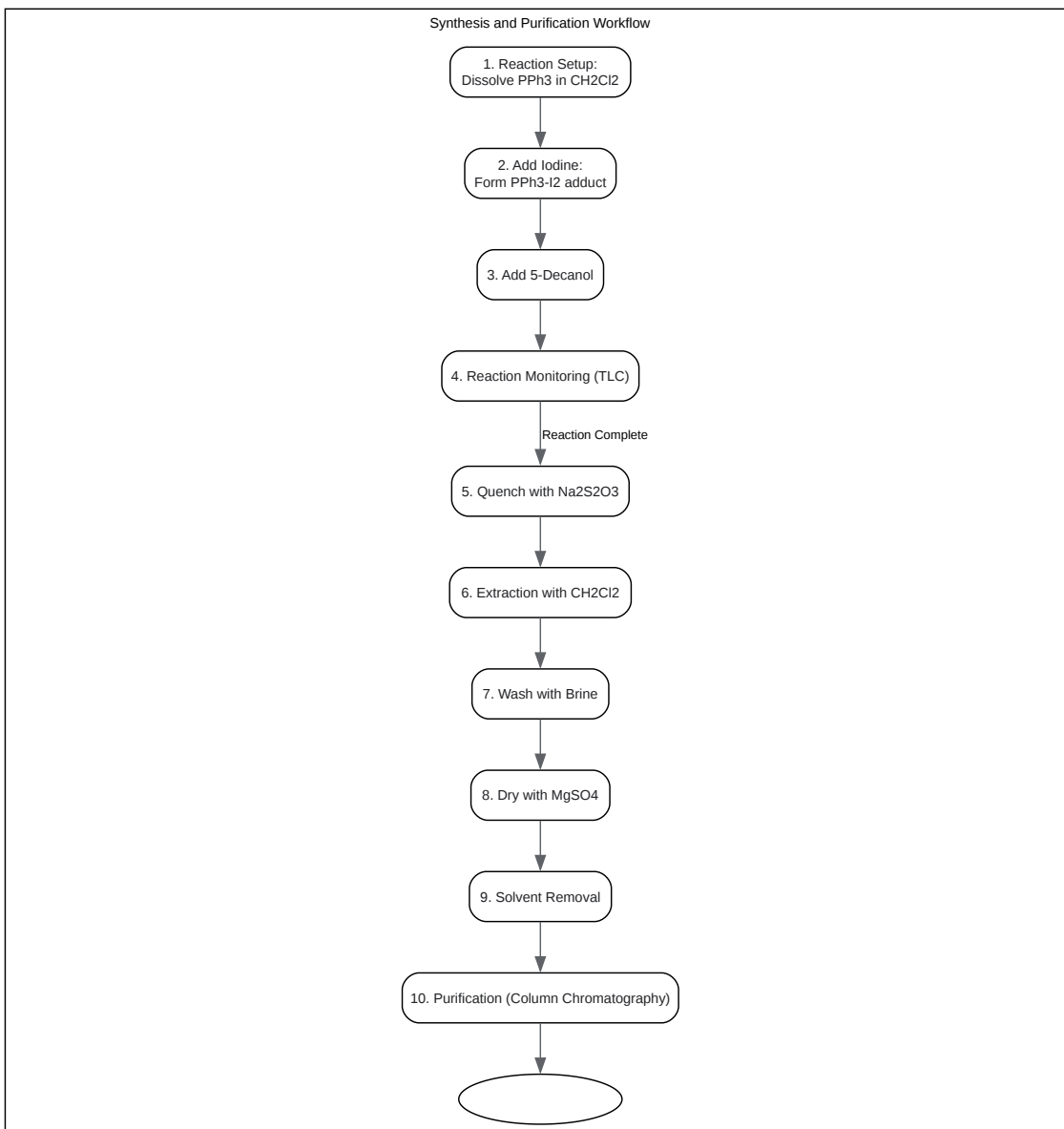
Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- **Addition of Iodine:** To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic and the color of the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to form the triphenylphosphine-iodine adduct.

- Addition of Alcohol: Dissolve 5-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color will disappear.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure **5-iododecane**.

Reaction Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.



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Caption: Workflow for the synthesis of **5-Iododecane**.

Conclusion

This technical guide outlines a reliable and standard laboratory procedure for the synthesis of **5-iododecane** from 5-decanol. The provided experimental protocol, along with the physicochemical data and workflow diagrams, serves as a valuable resource for chemists involved in organic synthesis. The conversion of alcohols to alkyl iodides is a fundamental transformation, and the described method offers a practical approach to obtaining this useful synthetic intermediate. As with all chemical procedures, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

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